(5-Methoxy-1H-indazol-3-yl)methanol
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Overview
Description
(5-Methoxy-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have shown significant biological and pharmacological activities. The presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the indazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1H-indazol-3-yl)methanol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of the indazole ring can be achieved using formic acid derivatives, followed by reduction with sodium borohydride to yield the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
(5-Methoxy-1H-indazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indazol-3-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
(5-Methoxy-1H-indazole): Lacks the hydroxymethyl group, which may affect its biological activity.
(1H-Indazole-3-methanol): Lacks the methoxy group, potentially altering its chemical properties and reactivity.
(5-Hydroxy-1H-indazole): Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness: (5-Methoxy-1H-indazol-3-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-methoxy-2H-indazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKSZQFRAVLLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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